(2S,3S)-2-Amino-3-methoxybutanoic acid

Stereochemistry Quality Control Peptide Synthesis

Generic O-methylthreonine diastereomers compromise synthetic integrity. This is the verified (2S,3S) isomer-a non-proteinogenic chiral amino acid for pharmaceutical intermediates and asymmetric synthesis. - **Application**: Chiral building block; precursor to Fmoc-protected SPPS derivatives; reference standard for chiral GC. - **Quality**: 98% purity; mp 220.0-224.0°C; [α]D +27.50°; InChIKey FYCWLJLGIAUCCL-IMJSIDKUSA-N. - **Supply**: Direct from stock. No isomer ambiguity.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 104195-80-4
Cat. No. B017223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-Amino-3-methoxybutanoic acid
CAS104195-80-4
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)[O-])[NH3+])OC
InChIInChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m0/s1
InChIKeyFYCWLJLGIAUCCL-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-2-Amino-3-methoxybutanoic acid Overview


(2S,3S)-2-Amino-3-methoxybutanoic acid (CAS 104195-80-4), also known as O-methyl-L-allothreonine, is a non-proteinogenic chiral amino acid derivative and the (2S,3S) diastereomer of O-methylthreonine [1]. It is characterized by a molecular weight of 133.15 g/mol and a melting point of 220.0-224.0°C . The compound is primarily utilized as a chiral building block in the synthesis of complex molecules, including bioactive compounds and pharmaceutical intermediates .

Stereochemical-control synthesis of complex molecules
Chiral reference standard for enantiomeric purity analysis
Non-proteinogenic amino acid for peptide mimetics research

(2S,3S)-2-Amino-3-methoxybutanoic acid: Stereochemical Specificity


The stereochemical configuration of (2S,3S)-2-amino-3-methoxybutanoic acid is critical for its function and must not be confused with its (2S,3R) diastereomer (O-methyl-L-threonine, CAS 4144-02-9) or other analogs [1]. While both share the same molecular formula and weight, their distinct three-dimensional structures lead to divergent biological activities and synthetic applications . For instance, the (2S,3R) isomer is a known isoleucine toxic analog and has been studied for antimalarial activity [2], whereas the (2S,3S) isomer is specifically employed as a chiral building block and reagent for enantioselective synthesis . Substitution with a generic or misidentified isomer can compromise the stereochemical integrity of a target molecule, leading to failed syntheses or unreliable experimental outcomes.

Target Compound
Potential Substitute Risk
Chiral building block for synthesis
(2S,3R) diastereomer possesses biological activity (antimalarial probe) and may introduce unwanted interference
Defined stereochemical outcome
Misidentified isomer may compromise stereochemical integrity and lead to unreliable synthesis results

(2S,3S)-2-Amino-3-methoxybutanoic acid: Differentiation Evidence


Chiroptical Purity: Specific Optical Rotation

The (2S,3S) diastereomer exhibits a defined specific optical rotation of +27.50° (c=0.6, 6N HCl) at 25°C, as confirmed by vendor specifications . This value is a key differentiator from its (2S,3R) counterpart, which is expected to have a different optical rotation, and serves as a primary quality control parameter to confirm the correct stereoisomer has been procured.

Specific Optical Rotation
Data to verify
Target: +27.50° (c=0.6, 6N HCl, 25°C) Comparator: not specified
Supports stereochemical identity review
Supplier specification; verify upon receipt
Stereochemistry Quality Control Peptide Synthesis

Purity and Melting Point Specifications

Vendor specifications for (2S,3S)-2-amino-3-methoxybutanoic acid consistently report a high purity of 98% and a melting point range of 220.0-224.0°C . This is in contrast to the more common (2S,3R) diastereomer, for which a different melting point would be expected. These defined physical constants are critical for verifying the material's identity and quality.

Purity & Melting Point
Specification review
Purity: 98% | MP: 220.0–224.0°C
Supports quality benchmark review
Vendor COA; verify upon receipt
Purity Analysis Physical Characterization Chemical Procurement

Distinct Biological Activities of Diastereomers

The (2S,3S) diastereomer, in contrast to its (2S,3R) counterpart, has not been reported to exhibit significant biological activity as an isoleucine toxic analog or antimalarial agent. The (2S,3R) diastereomer, O-methyl-L-threonine, has been extensively studied for its biological activities, including its role as an isoleucine analog that can confer growth resistance in plants when used with specific mutant alleles [1] and its ability to prolong survival in a malaria mouse model [2]. This divergence in biological activity underscores the critical importance of stereochemistry for researchers seeking specific pharmacological or biochemical tools.

Biological Activity Profile
Cross-study comparable
Target: no significant activity reported Comparator: antimalarial probe (P. berghei model); plant growth resistance
Confirms divergent research contexts
In vivo and plant assay data; distinct application fit
Biological Activity Toxicology Enzyme Inhibition

Chiral Building Block versus Biological Tool

The (2S,3S) isomer is specifically documented for its utility in the synthesis of chiral molecules and as a reagent for determining enantiomeric purity by gas chromatography . This contrasts with the (2S,3R) isomer, which is primarily cited as a biological tool (e.g., toxic analog, antimalarial lead) and a post-translational modification in thiocillin antibiotics [1]. This functional dichotomy is a key procurement consideration.

Primary Application
Cross-study comparable
Target: chiral synthon & GC enantiomeric purity reagent Comparator: biological probe & post-translational modification
Guides isomer selection for research workflows
Synthetic vs. biological utility documented in literature
Chiral Synthesis Peptide Chemistry Reagent

Unique InChIKey Identifiers for Stereoisomers

The (2S,3S) diastereomer has a unique InChIKey of FYCWLJLGIAUCCL-IMJSIDKUSA-N , which is distinct from the InChIKey for the (2S,3R) diastereomer, FYCWLJLGIAUCCL-DMTCNVIQSA-N [1]. This unique identifier provides an unambiguous way to differentiate the two isomers in chemical databases and ensure the correct substance is being researched or procured.

InChIKey Identifier
Head-to-head
Target: FYCWLJLGIAUCCL-IMJSIDKUSA-N Comparator: FYCWLJLGIAUCCL-DMTCNVIQSA-N
Enables unambiguous isomer identification
Standard InChI algorithm; distinct digital fingerprints
Chemical Identification Database Search Structure Confirmation

Regulatory and Research-Use Status

Vendors explicitly market (2S,3S)-2-amino-3-methoxybutanoic acid for Research Use Only (RUO), with clear restrictions against use in human or veterinary drugs, foods, cosmetics, or consumer products . While both diastereomers are likely sold as RUO, the (2S,3R) isomer, O-methyl-L-threonine, has a longer history of investigation in biological systems, including in vivo studies [1]. This distinction may influence institutional review board (IRB) or ethics committee considerations for proposed research.

Regulatory Status
Class-level
Explicitly labeled RUO; comparator has historical in vivo use
Supports compliance review for basic research
Vendor terms; data to verify
Procurement Regulatory Compliance Research Use Only

(2S,3S)-2-Amino-3-methoxybutanoic acid: Application Scenarios


Chiral Building Block for Complex Molecule Synthesis

Given its established use in the synthesis of chiral molecules and as a pharmaceutical intermediate , this compound is an ideal candidate for medicinal chemistry programs focused on constructing novel drug candidates with defined stereochemistry. Its 98% purity and defined physical properties ensure it meets the quality requirements for building block libraries and lead optimization efforts.

Enantiomeric Purity Determination by GC

The compound has been specifically documented as a reagent for the determination of enantiomeric purity by gas chromatography . This makes it a valuable tool for analytical chemists in both academic and industrial settings who require a reliable standard to assess the stereochemical outcome of asymmetric syntheses or to verify the purity of chiral products.

SPPS via Fmoc-Protected Derivative

While not an application of the free acid itself, the compound is a key precursor to Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid . This derivative is a specialized building block designed for solid-phase peptide synthesis (SPPS), where its unique (2S,3S) stereochemistry can be incorporated into peptidomimetics and modified peptides to study structure-activity relationships or create novel biologics .

Reference Standard for Chiral Chromatography

With its defined specific optical rotation of +27.50° and melting point of 220.0-224.0°C , this compound serves as a well-characterized reference standard for chiral HPLC method development and for calibrating polarimeters or other spectroscopic instruments. Its distinct InChIKey (FYCWLJLGIAUCCL-IMJSIDKUSA-N) further ensures accurate identification in analytical databases .

Application
Selection Property
Validation Focus
Chiral building block for complex molecule synthesis
Stereochemical-control context
Enantiomeric purity verification
Enantiomeric purity determination by GC
Chiral reference standard
Enantiomeric excess validation
Precursor for Fmoc-protected SPPS building block
Fmoc-derivative synthesis compatibility
Stereochemical integrity in peptide synthesis
Reference standard for chiral chromatography
Defined physical constants
Polarimeter and HPLC method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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